molecular formula C21H14N4O6 B15045464 butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate

butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate

Cat. No.: B15045464
M. Wt: 418.4 g/mol
InChI Key: LPVWZQYOCIAYQJ-UHFFFAOYSA-N
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Description

Butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is a complex organic compound with a unique structure that includes a fluorene backbone, nitro groups, and a dicyanomethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate typically involves multiple steps One common method starts with the nitration of fluorene to introduce nitro groups at the 2 and 7 positionsThe final step involves esterification with butanol to form the butyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dicyanomethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted fluorene derivatives.

Scientific Research Applications

Butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate exerts its effects is primarily through its electronic structure. The presence of nitro and dicyanomethylidene groups significantly alters the electron distribution within the molecule, making it highly reactive and suitable for various applications in electronics and materials science. The molecular targets and pathways involved are related to its ability to participate in electron transfer processes and form stable charge-transfer complexes.

Comparison with Similar Compounds

Similar Compounds

    9,9’-Spirobifluorene: A compound with a similar fluorene backbone but different substituents.

    2,7-Dinitrofluorene: Similar in structure but lacks the dicyanomethylidene and butyl ester groups.

    Fluorene-4-carboxylate: Similar ester functionality but different substituents on the fluorene ring.

Uniqueness

Butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is unique due to the combination of its substituents, which impart distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.

Properties

Molecular Formula

C21H14N4O6

Molecular Weight

418.4 g/mol

IUPAC Name

butyl 9-(dicyanomethylidene)-2,7-dinitrofluorene-4-carboxylate

InChI

InChI=1S/C21H14N4O6/c1-2-3-6-31-21(26)18-9-14(25(29)30)8-17-19(12(10-22)11-23)16-7-13(24(27)28)4-5-15(16)20(17)18/h4-5,7-9H,2-3,6H2,1H3

InChI Key

LPVWZQYOCIAYQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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